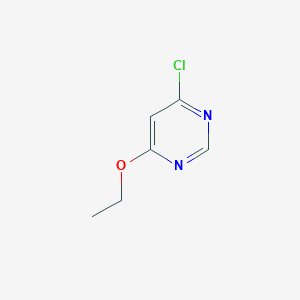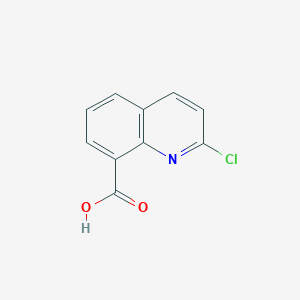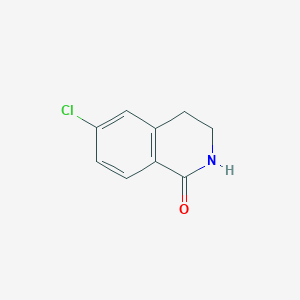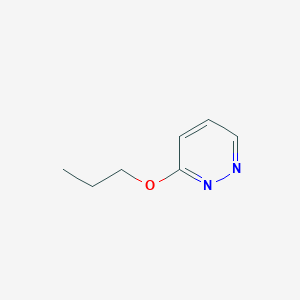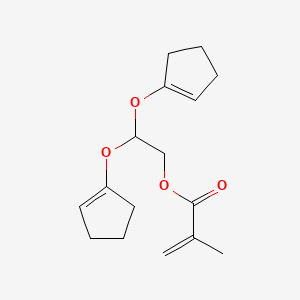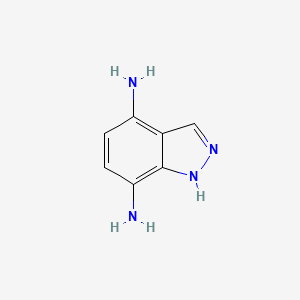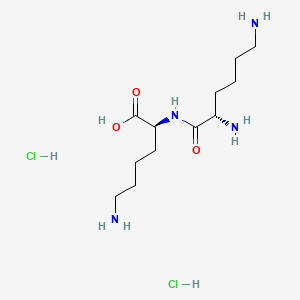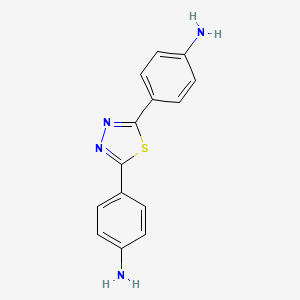
Chlorure de manganèse(II) monohydraté
Vue d'ensemble
Description
Manganese dichloride monohydrate, also known as Manganese(II) chloride monohydrate, is a pink crystalline or powder form compound . It is used for various purposes including laboratory chemicals and synthesis of substances .
Synthesis Analysis
Manganese(II) chloride can be synthesized by treating manganese(IV) oxide with concentrated hydrochloric acid . In the laboratory, it can also be prepared by treating manganese metal or manganese(II) carbonate with hydrochloric acid . Single crystals of both structural α- and β-forms were obtained by solvent evaporation techniques .Molecular Structure Analysis
The molecular formula of Manganese dichloride monohydrate is Cl2Mn.H2O . The crystal structure of both α-form and β-form of MnCl2·4H2O consists of discrete octahedra complexes [MnCl2(H2O)4] linked by O–H⋅⋅⋅Cl− hydrogen bonds .Chemical Reactions Analysis
Manganese dichloride monohydrate serves as a starting point for the synthesis of a variety of organomanganese compounds . For example, manganocene is prepared by reaction of MnCl2 with a solution of sodium cyclopentadienide in tetrahydrofuran (THF) .Physical and Chemical Properties Analysis
Manganese dichloride monohydrate is a pink solid with a molecular weight of 143.86 g/mol . It is toxic if swallowed, causes serious eye damage, and may cause damage to organs (Brain) through prolonged or repeated exposure .Applications De Recherche Scientifique
Synthèse de réactifs organomanganésiens
L’hydrate de chlorure de manganèse(II) est utilisé comme matière première pour la préparation de réactifs organomanganésiens chlorés. Ces réactifs sont essentiels en synthèse organique, en particulier dans la formation de liaisons carbone-carbone .
Catalyse dans les réactions organiques
Ce composé, en combinaison avec des réactifs organolithium (RLi) ou Grignard (RMgX), catalyse diverses réactions organiques. Il facilite la réduction des halogénures vinyliques et aryliques, le couplage stéréosélectif des iodures vinyliques et l’alkylation des triflates d’énol .
Réactions d’addition conjuguée
Le chlorure de manganèse(II) monohydraté est utilisé dans l’addition conjuguée catalysée par le Mn-Cu de RMgX aux énones. Ce processus est essentiel pour la synthèse de divers composés organiques, y compris les produits pharmaceutiques .
Réactions d’acylation
Le composé est également utilisé dans l’acylation catalysée par le Mn de RMgX par les chlorures d’acyle. L’acylation est une étape essentielle pour modifier la structure des molécules organiques afin de modifier leurs propriétés ou leur activité .
Réduction diastéréosélective
En combinaison avec le borohydrure de sodium (NaBH4), l’hydrate de chlorure de manganèse(II) agit comme un agent réducteur diastéréosélectif. Ceci est particulièrement utile dans la synthèse de molécules chirales, qui sont importantes dans le développement de nouveaux médicaments .
Préparation d’énolates de manganèse
Le chlorure de manganèse(II) monohydraté sert de matière première pour la préparation d’énolates de manganèse. Ces énolates sont formés de manière régio- et stéréosélective et sont des intermédiaires cruciaux en synthèse organique .
Safety and Hazards
Orientations Futures
Manganese dichloride monohydrate has been widely studied in biology and medicine for its impact on biological activity . It is also used as a neuronal contrast agent for enhanced magnetic resonance imaging , and in materials and coordination chemistry as a precursor for the solvothermal synthesis of cathode materials .
Mécanisme D'action
Target of Action
Manganese dichloride monohydrate, also known as Manganese(II) chloride hydrate, primarily targets enzymes that regulate biological functions and processes . It serves as an essential cofactor and activator for many enzymes, including oxidoreductases, transferases, hydrolases, lyases, isomerases, and ligases . These enzymes play crucial roles in various cellular functions, including immune function, metabolism, growth potential, hemostasis, mitochondrial homeostasis, antioxidant function, and neuronal function .
Mode of Action
Manganese dichloride monohydrate interacts with its targets by serving as a cofactor, enabling these enzymes to perform their functions . It is also a weak Lewis acid, reacting with chloride ions to produce a series of salts . Upon treatment with typical organic ligands, Manganese(II) chloride hydrate undergoes oxidation by air to give Mn (III) complexes .
Biochemical Pathways
The action of Manganese dichloride monohydrate affects several biochemical pathways. It plays a role in the formation of the mucopolysaccharide chondroitin sulphate, which is a component of cartilage and is important for bone formation . It also impacts the tricarboxylic acid cycle and electron transport chain, which are crucial for energy production .
Pharmacokinetics
It is known that the compound is soluble in water , which suggests that it can be readily absorbed and distributed in the body
Result of Action
The action of Manganese dichloride monohydrate results in various molecular and cellular effects. It helps in the formation of cartilage and bone , supports the function of various enzymes , and impacts energy production . Excessive exposure to manganese can be toxic, leading to disruptions in iron transport and heme biosynthesis .
Action Environment
The action, efficacy, and stability of Manganese dichloride monohydrate can be influenced by various environmental factors. For instance, the presence of other ions in the environment can affect its reactivity . Additionally, the pH of the environment can influence its solubility and therefore its bioavailability . More research is needed to fully understand how environmental factors influence the action of Manganese(II) chloride hydrate.
Analyse Biochimique
Biochemical Properties
Manganese dichloride monohydrate plays a crucial role in biochemical reactions by providing manganese ions (Mn²⁺), which are essential cofactors for a variety of enzymes. These enzymes include oxidoreductases, transferases, hydrolases, lyases, isomerases, and ligases. For example, manganese ions are vital for the activity of manganese superoxide dismutase (MnSOD), an enzyme that protects cells from oxidative damage by catalyzing the dismutation of superoxide radicals into oxygen and hydrogen peroxide . Additionally, manganese ions are involved in the function of arginase, an enzyme that catalyzes the hydrolysis of arginine to ornithine and urea, playing a key role in the urea cycle .
Cellular Effects
Manganese dichloride monohydrate influences various cellular processes by providing manganese ions that are essential for cell function. These ions are involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, manganese ions are required for the proper functioning of the mitochondrial enzyme manganese superoxide dismutase (MnSOD), which protects cells from oxidative stress . Additionally, manganese ions play a role in the regulation of gene expression by acting as cofactors for transcription factors and other regulatory proteins . In cellular metabolism, manganese ions are involved in the synthesis of amino acids, cholesterol, and carbohydrates .
Molecular Mechanism
The molecular mechanism of action of manganese dichloride monohydrate involves the binding of manganese ions to specific biomolecules, leading to enzyme activation or inhibition and changes in gene expression. Manganese ions can bind to the active sites of enzymes, altering their conformation and activity. For example, in the case of manganese superoxide dismutase (MnSOD), manganese ions bind to the enzyme’s active site, enabling it to catalyze the conversion of superoxide radicals to less harmful molecules . Additionally, manganese ions can interact with transcription factors, influencing their ability to bind to DNA and regulate gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of manganese dichloride monohydrate can change over time due to its stability and degradation. Manganese dichloride monohydrate is relatively stable under standard laboratory conditions, but its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to manganese ions can lead to changes in cellular function, including alterations in enzyme activity, gene expression, and cellular metabolism . In in vitro studies, prolonged exposure to manganese ions has been shown to affect cell viability and proliferation .
Dosage Effects in Animal Models
The effects of manganese dichloride monohydrate vary with different dosages in animal models. At low doses, manganese ions are essential for normal physiological functions, including enzyme activity and cellular metabolism . At high doses, manganese ions can be toxic and cause adverse effects, such as neurotoxicity and oxidative stress . In animal studies, high doses of manganese dichloride monohydrate have been associated with impaired motor function, cognitive deficits, and changes in neurotransmitter levels . Threshold effects have been observed, with specific dosages required to elicit toxic responses .
Metabolic Pathways
Manganese dichloride monohydrate is involved in several metabolic pathways, including those related to amino acid, lipid, and carbohydrate metabolism. Manganese ions act as cofactors for enzymes such as arginase, which is involved in the urea cycle, and pyruvate carboxylase, which plays a role in gluconeogenesis . Additionally, manganese ions are essential for the activity of enzymes involved in the synthesis of cholesterol and fatty acids . The presence of manganese ions can influence metabolic flux and the levels of various metabolites within cells .
Transport and Distribution
Within cells and tissues, manganese dichloride monohydrate is transported and distributed through specific transporters and binding proteins. Manganese ions are taken up by cells via divalent metal transporter 1 (DMT1) and other metal ion transporters . Once inside the cell, manganese ions can bind to proteins such as transferrin and ferritin, which facilitate their distribution to various cellular compartments . The localization and accumulation of manganese ions can affect their biological activity and function .
Subcellular Localization
The subcellular localization of manganese dichloride monohydrate is critical for its activity and function. Manganese ions are primarily localized in the mitochondria, where they serve as cofactors for manganese superoxide dismutase (MnSOD) and other mitochondrial enzymes . Additionally, manganese ions can be found in the cytoplasm and nucleus, where they interact with various proteins and enzymes involved in cellular metabolism and gene regulation . Targeting signals and post-translational modifications may direct manganese ions to specific cellular compartments, influencing their biological effects .
Propriétés
IUPAC Name |
manganese(2+);dichloride;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.Mn.H2O/h2*1H;;1H2/q;;+2;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRRQHBNBXJZBQ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[Cl-].[Cl-].[Mn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H2MnO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0040545 | |
| Record name | Manganese chloride hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64333-01-3, 20603-88-7, 13446-34-9, 73913-06-1 | |
| Record name | Manganese chloride (MnCl2), monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64333-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Manganese dichloride dihydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20603-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Manganese chloride tetrahydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13446-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Manganese chloride hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064333013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese chloride hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Manganese dichloride hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MANGANESE CHLORIDE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DXE21J14O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

